2-(4-Bromo-2-chlorophenyl)ethyl iodide CAS 916516-91-1 properties
2-(4-Bromo-2-chlorophenyl)ethyl iodide CAS 916516-91-1 properties
Technical Monograph: 2-(4-Bromo-2-chlorophenyl)ethyl Iodide
Part 1: Executive Summary
2-(4-Bromo-2-chlorophenyl)ethyl iodide (CAS 916516-91-1) is a specialized di-halogenated phenethyl intermediate used primarily in the synthesis of complex pharmacophores.[1] Its structural value lies in its orthogonal reactivity profile : it presents a highly reactive alkyl iodide (
This architecture allows for sequential, chemoselective functionalization—making it a critical "linchpin" scaffold in the development of SGLT2 inhibitors, receptor antagonists, and agrochemicals.[1] This guide details its synthesis, physicochemical properties, and handling protocols to ensure reproducibility in high-stakes research environments.
Part 2: Chemical Identity & Physicochemical Properties
Table 1: Chemical Identification
| Property | Specification |
| CAS Number | 916516-91-1 |
| IUPAC Name | 4-Bromo-2-chloro-1-(2-iodoethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 345.40 g/mol |
| SMILES | ClC1=CC(Br)=CC=C1CCI |
| Appearance | Pale yellow to off-white solid (low melting) or oil (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
Table 2: Predicted Physicochemical Constants Note: Experimental values are proprietary; values below are calculated based on structure-activity relationship (SAR) models for phenethyl halides.
| Parameter | Value | Significance |
| LogP (Octanol/Water) | ~4.2 | Highly lipophilic; requires non-polar solvents for extraction.[1] |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point; purification via distillation is difficult without decomposition.[1] |
| Density | ~1.9 g/cm³ | Significantly denser than water; forms the bottom layer in aqueous workups. |
| Polar Surface Area | 0 Ų | No hydrogen bond donors/acceptors; strictly hydrophobic interactions. |
Part 3: Synthetic Methodology
The most robust route to CAS 916516-91-1 is the iodination of the corresponding alcohol, 2-(4-bromo-2-chlorophenyl)ethanol .[1] Direct halogenation of the ethyl group is non-selective; therefore, functional group interconversion (FGI) from the alcohol is the industry standard.[1]
Protocol: Modified Appel Reaction (Iodine/Triphenylphosphine)
Rationale: This method avoids the use of unstable HI and operates under neutral conditions, preventing side reactions at the aryl bromide site.[1]
Reagents:
-
Precursor: 2-(4-Bromo-2-chlorophenyl)ethanol (1.0 equiv)[1]
-
Iodine (
): 1.2 equiv[1] -
Triphenylphosphine (
): 1.2 equiv[1] -
Imidazole: 1.5 equiv (Acid scavenger)[1]
-
Solvent: Dichloromethane (DCM), anhydrous[1]
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with
and imidazole in anhydrous DCM under atmosphere. Cool to 0°C.[2][3] -
Activation: Add iodine portion-wise over 15 minutes. The solution will turn dark brown then fade to a yellow suspension as the iodophosphonium salt forms.
-
Addition: Dissolve the alcohol precursor in minimal DCM and add dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The iodide moves significantly faster (
~0.[1]8) than the alcohol ( ~0.2).[1] -
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color change from purple/brown to clear).[1] Extract with DCM.[2][3] -
Purification: Pass the organic layer through a short silica plug to remove triphenylphosphine oxide (
).[1] Concentrate and purify via flash column chromatography (100% Hexanes).
Yield Expectation: 85–92%
Part 4: Reactivity & Applications
The utility of CAS 916516-91-1 stems from its Chemoselective Triad . It contains three distinct halogen handles that react under mutually exclusive conditions.[3]
-
Alkyl Iodide (
-I): The most reactive site.[1] Undergoes substitution with amines, thiolates, or carbon nucleophiles (enolates) at room temperature.[1] -
Aryl Bromide (
-Br): The secondary handle.[1] Reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at elevated temperatures (>60°C). -
Aryl Chloride (
-Cl): The "silent" partner.[1] Generally inert under conditions used for I and Br displacement. Can be activated using specialized bulky phosphine ligands (e.g., XPhos) in a final diversification step.[1]
Reactivity Pathway Diagram
Figure 1: The sequential functionalization logic of CAS 916516-91-1. The alkyl iodide is displaced first, preserving the aryl halides for subsequent catalytic cycles.[1]
Part 5: Handling, Stability & Safety
1. Light Sensitivity (Photolysis):
Alkyl iodides are prone to homolytic cleavage of the C-I bond upon exposure to UV/visible light, liberating free radicals and iodine (
-
Protocol: Store in amber glass vials wrapped in aluminum foil.
-
Stabilization: For long-term storage (>1 month), add a stabilizer such as copper turnings or silver wool to scavenge free iodine.[1]
2. Thermal Stability: The compound is thermally stable up to ~100°C but should not be distilled at atmospheric pressure.
-
Storage: Keep at 2–8°C (Refrigerator).
3. Safety Hazards:
-
Alkylating Agent: Like all primary alkyl iodides, this compound is a potent alkylating agent.[1] It can alkylate DNA.
-
PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.[1]
-
Disposal: Do not mix with oxidizing agents. Dispose of as halogenated organic waste.
References
-
Mitsubishi Tanabe Pharma Corp. (2009).[1][4] Novel fused heterocyclic compounds and use thereof. European Patent EP2017257A1. Link[1]
- Primary source identifying the specific CAS and its use in pharmaceutical synthesis.
-
Garegg, P. J., et al. (1985).[1] Novel Reagents for the Conversion of Alcohols to Iodides.[5][6][7]Journal of the Chemical Society, Perkin Transactions 1, 1183.[1]
- Foundational method for the imidazole/iodine/triphenylphosphine iodin
-
Boto, A., et al. (2005).[1] One-Pot Synthesis of Alkyl Iodides from Alcohols.Tetrahedron Letters, 46(46), 7917-7920.[1]
- Modern optimization of the iodin
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 85864598 (Analogous Structure).[1]Link[1]
- Source for calculated physicochemical property verific
